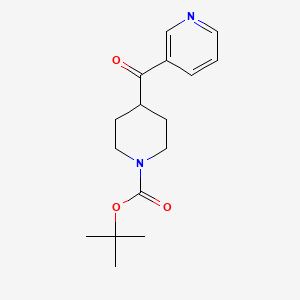

tert-Butyl 4-nicotinoylpiperidine-1-carboxylate

Description

tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is a piperidine derivative functionalized with a nicotinoyl (pyridine-3-carbonyl) substituent at the 4-position of the piperidine ring, protected by a tert-butyl carbamate group. While direct data on this compound are absent in the provided evidence, its structural analogs suggest it serves as a key intermediate in pharmaceutical synthesis, particularly in drug candidates targeting nicotinic acetylcholine receptors or kinase inhibitors due to the electron-deficient pyridine moiety. The tert-butyl carbamate group is a common protecting group for amines, facilitating stability during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDIGNYUVLDKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-nicotinoylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate with benzaldehyde . This reaction is carried out under specific conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-nicotinoylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-nicotinoylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-nicotinoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The substituent at the 4-position of the piperidine ring significantly influences the compound’s properties. Below is a comparative analysis of tert-Butyl 4-nicotinoylpiperidine-1-carboxylate with similar derivatives:

Key Observations :

- Polarity and Solubility: The nicotinoyl derivative’s pyridine ring increases polarity compared to halogenated (e.g., dichloroanilino ) or fluorinated (e.g., difluorobenzylamino ) analogs. Hydroxy-substituted derivatives (e.g., hydroxymethyl , hydroxyethyl ) exhibit superior aqueous solubility.

- Bioactivity: Fluorinated and halogenated analogs are prioritized in drug discovery for enhanced membrane permeability and metabolic resistance. The guanidino derivative’s strong basicity makes it suitable for targeting charged biological interfaces .

- Synthetic Utility : The tert-butyl carbamate group is universally retained across analogs for amine protection, enabling modular synthesis of diverse piperidine libraries .

Reactivity and Functional Group Compatibility

- Nicotinoyl Group: The pyridine-3-carbonyl moiety may participate in hydrogen bonding and π-π stacking, influencing crystallinity and binding affinity. Its electron-withdrawing nature reduces the basicity of the piperidine nitrogen compared to amino-substituted analogs (e.g., 4-aminomethyl ).

- Amino vs. Hydroxy Substituents: Amino groups (e.g., 4-aminomethyl ) facilitate nucleophilic reactions, whereas hydroxy groups (e.g., hydroxymethyl ) enable esterification or etherification.

- Halogenated Derivatives: The dichloroanilino group may undergo Suzuki coupling or nucleophilic aromatic substitution, expanding diversification routes.

Toxicity and Handling

- The 4-amino-pyridinyl analog has documented occupational exposure limits, suggesting nicotinoyl derivatives may require similar safety protocols for pyridine handling.

- Guanidino derivatives necessitate stringent pH control due to their high basicity, unlike neutral hydroxy-substituted compounds .

Biological Activity

Tert-Butyl 4-nicotinoylpiperidine-1-carboxylate (TB-NPC) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of TB-NPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a nicotinoyl group and a tert-butyl ester. This structural configuration is significant for its interaction with biological targets.

TB-NPC has been investigated for its interaction with various biological pathways. Notably, it has shown potential as a GPR119 agonist, which is a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. The activation of GPR119 may lead to increased levels of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and potentially aiding in the management of type 2 diabetes mellitus (T2DM) .

In Vitro Studies

In vitro studies have demonstrated that TB-NPC exhibits significant binding affinity to GPR119 in human embryonic kidney cells transfected with the receptor. The compound was shown to activate GLP-1 signaling pathways, suggesting its potential as a therapeutic agent for T2DM .

In Vivo Studies

Preclinical studies involving animal models have indicated that TB-NPC may lower blood glucose levels and improve insulin sensitivity. For instance, administration of TB-NPC in diabetic rat models resulted in improved glycemic control and enhanced insulin secretion .

Case Study 1: GPR119 Agonism

A series of experiments were conducted to evaluate the efficacy of TB-NPC as a GPR119 agonist. The compound was tested alongside known agonists, revealing comparable EC50 values, which suggests that TB-NPC could be developed as an effective agent for T2DM management .

Case Study 2: Corrosion Inhibition Properties

While primarily focused on biological activity, TB-NPC has also been studied for its anticorrosive properties in electrochemical applications. Research indicates that it can inhibit corrosion effectively in acidic environments, showcasing its versatility beyond pharmacological applications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.